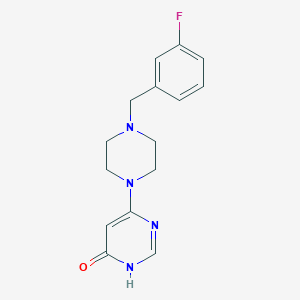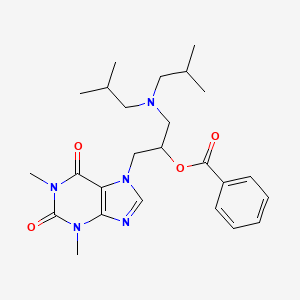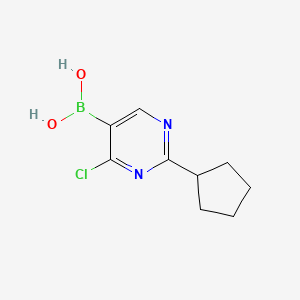
6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidinone core substituted with a piperazine ring, which is further substituted with a fluorobenzyl group. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Fluorobenzyl Group: The piperazine intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the 3-fluorobenzylpiperazine derivative.
Formation of the Pyrimidinone Core: The final step involves the reaction of the 3-fluorobenzylpiperazine derivative with a suitable pyrimidinone precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the fluorobenzyl group.
Wissenschaftliche Forschungsanwendungen
6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.
Drug Discovery: The compound serves as a lead compound for the development of new drugs targeting specific molecular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the development of novel chemical entities.
Wirkmechanismus
The mechanism of action of 6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-(3-Chlorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one
- 6-(4-(3-Methylbenzyl)piperazin-1-yl)pyrimidin-4(3H)-one
- 6-(4-(3-Bromobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one
Uniqueness
6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, improve metabolic stability, and increase its overall efficacy as a therapeutic agent.
Eigenschaften
Molekularformel |
C15H17FN4O |
|---|---|
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17FN4O/c16-13-3-1-2-12(8-13)10-19-4-6-20(7-5-19)14-9-15(21)18-11-17-14/h1-3,8-9,11H,4-7,10H2,(H,17,18,21) |
InChI-Schlüssel |
MAXWWJFSQOXWPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC(=O)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride](/img/structure/B14088011.png)
![N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088025.png)
![1-(3-Butoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088026.png)



![(4-Azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate](/img/structure/B14088046.png)

![N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14088053.png)
![1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088058.png)
![9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B14088066.png)
![[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14088076.png)
![5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14088089.png)
